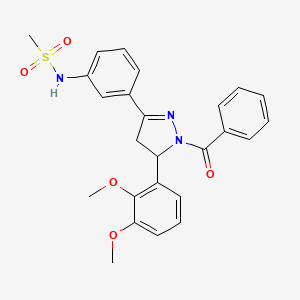

N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-benzoyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-32-23-14-8-13-20(24(23)33-2)22-16-21(18-11-7-12-19(15-18)27-34(3,30)31)26-28(22)25(29)17-9-5-4-6-10-17/h4-15,22,27H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOOGWYADCDYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole derivative that exhibits a range of biological activities, primarily due to its unique structural features. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The molecular formula of N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is C25H25N3O5S, with a molecular weight of 479.55 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities. Its structure includes:

- Benzoyl group

- Dimethoxyphenyl moiety

- Dihydropyrazole ring

These components suggest a potential for diverse biological activities and therapeutic applications in drug development.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic effects. Pyrazole derivatives have been shown to interact with various biological targets involved in inflammatory pathways. For instance, they can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in the inflammatory response .

Anticancer Potential

Research indicates that compounds similar to N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may possess anticancer properties . Pyrazole derivatives have demonstrated inhibitory activity against several cancer-related targets, including BRAF(V600E), EGFR, and Aurora-A kinase . The specific interaction profile of this compound remains to be fully elucidated but suggests modulation of critical signaling pathways involved in tumor progression.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(3-phenylpropyl)methanesulfonamide | Similar sulfonamide group | Potential for anti-inflammatory activity |

| N-(3-(1-benzoyl-5-phenylpyrazol-3-yl)phenyl)methanesulfonamide | Contains benzoyl and pyrazole | Similar therapeutic applications |

| N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Features dimethoxy substitution | Potential antifungal activity |

The unique combination of functional groups in N-(3-(1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide distinguishes it from other similar compounds and may confer distinct biological activities .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:

- Antitumor Activity : A series of pyrazole carboxamides were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects .

- Anti-inflammatory Effects : In vitro studies demonstrated that specific pyrazole derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between the target compound and its analogues:

Key Observations :

- Substituent Effects : The target compound’s 2,3-dimethoxyphenyl group (electron-donating) contrasts with the 3-nitrophenyl (electron-withdrawing) in Compound 2, which may alter electronic distribution and binding affinity to target proteins .

- Sulfonamide Variations : While the target uses a methanesulfonamide , Compound 1 employs a bulkier benzenesulfonamide , which could sterically hinder interactions with enzyme active sites .

- Halogen vs.

Bioactivity Insights from Analogues

Although direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related molecules:

- Carbonic Anhydrase Inhibition : Compound 1, bearing a 4-hydroxyphenyl and benzenesulfonamide , exhibits significant carbonic anhydrase inhibition due to the sulfonamide’s role in zinc coordination within the enzyme’s active site . The target’s methanesulfonamide may retain this activity but with altered potency.

- Electron-Withdrawing Effects : Compound 2’s 3-nitrophenyl group could enhance reactivity in redox environments, a property absent in the target’s electron-rich structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.